Amorfrutin B

Descripción general

Descripción

Amorfrutin B es un compuesto natural que se aísla de los frutos, tallos y hojas de la planta Amorpha fruticosa. Pertenece a la clase de los resorcilatos y se caracteriza por un andamiaje de geranil bibenzilo. This compound ha ganado gran atención debido a sus potentes actividades biológicas, que incluyen propiedades antiinflamatorias, antimicrobianas y neuroprotectoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de Amorfrutin B implica un enfoque biomimético a partir de 2,2,6-trimetil-4H-1,3-dioxin-4-ona. El paso clave en la síntesis es una cascada altamente regioselectiva de migración-decarboxilación-cicloaromatización catalizada por paladio . Este método construye eficientemente el andamiaje de geranil bibenzilo, que es un motivo común en muchos productos naturales.

Métodos de producción industrial: La producción industrial de this compound típicamente involucra la extracción y purificación de la planta Amorpha fruticosa. El proceso incluye extracción con solventes, separación cromatográfica y cristalización para obtener this compound puro. Los avances en la biología sintética y la ingeniería metabólica pueden ofrecer métodos de producción alternativos en el futuro.

Análisis De Reacciones Químicas

Tipos de reacciones: Amorfrutin B sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diferentes grupos funcionales en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como bromo, cloro y agentes de nitración en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen quinonas, derivados dihidro y varios compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Amorfrutin B is recognized for its neuroprotective effects, particularly against hypoxia and ischemia-induced neuronal damage. Research indicates that this compound functions as a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in cellular survival and metabolism.

Case Study: Stroke Models

In a study involving mouse models of stroke, this compound was administered six hours post-injury. The results demonstrated a marked reduction in neuronal apoptosis and improved mitochondrial integrity, suggesting its potential as a therapeutic agent for stroke treatment .

Metabolic Disease Management

This compound has also shown promise in managing metabolic diseases such as insulin resistance and type 2 diabetes. Its ability to selectively activate PPARγ without the adverse effects associated with traditional thiazolidinedione (TZD) drugs positions it as a safer alternative.

Key Findings

- Insulin Sensitivity Improvement : In vivo studies on insulin-resistant mice revealed that this compound significantly enhanced insulin sensitivity and glucose tolerance without causing weight gain or fluid retention—common side effects of TZDs .

- Lipid Metabolism Regulation : The compound also positively influences lipid profiles, making it a candidate for addressing metabolic dysregulation associated with obesity and diabetes .

Pharmacological Profile

This compound exhibits a favorable pharmacological profile characterized by:

- High Lipophilicity : This property allows it to cross the blood-brain barrier effectively, making it suitable for central nervous system applications .

- Selective PPARγ Modulation : With low nanomolar binding affinity to PPARγ, this compound selectively modulates receptor activity, enhancing its therapeutic potential while minimizing side effects .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

Amorfrutin B ejerce sus efectos principalmente a través de la modulación del receptor gamma activado por proliferador de peroxisomas (PPARγ). Actúa como un modulador selectivo de este receptor, influyendo en la expresión génica relacionada con la inflamación, la función mitocondrial y la proliferación celular . El compuesto también afecta la metilación génica y la regulación de microARN, contribuyendo a sus propiedades neuroprotectoras y antiinflamatorias .

Compuestos similares:

Amorfrutin A: Otro miembro de la familia de amorfrutin con actividades biológicas similares.

Tiazolidinedionas: Agonistas sintéticos de PPARγ utilizados en el tratamiento de la diabetes, como la rosiglitazona.

Comparación: this compound es único debido a su origen natural y modulación selectiva de PPARγ, lo que puede ofrecer un perfil farmacológico más seguro en comparación con las tiazolidinedionas sintéticas . A diferencia de las tiazolidinedionas, this compound no induce aumento de peso y tiene propiedades hepatoprotectoras .

Comparación Con Compuestos Similares

Amorfrutin A: Another member of the amorfrutin family with similar biological activities.

Thiazolidinediones: Synthetic PPARγ agonists used in the treatment of diabetes, such as rosiglitazone.

Comparison: Amorfrutin B is unique due to its natural origin and selective modulation of PPARγ, which may offer a safer pharmacological profile compared to synthetic thiazolidinediones . Unlike thiazolidinediones, this compound does not induce weight gain and has liver-protecting properties .

Actividad Biológica

Amorfrutin B, a compound derived from the plant Amorpha fruticosa, has garnered attention for its biological activities, particularly its neuroprotective effects and role as a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ). This article delves into the compound's mechanisms of action, research findings, and potential therapeutic applications.

-

Neuroprotection : this compound has been shown to protect neurons from hypoxia and ischemia. In experimental models, it significantly improved neuronal cell viability and mitochondrial integrity when administered up to six hours post-injury. The compound achieves this by:

- Inhibiting Apoptosis : this compound decreases the expression of pro-apoptotic factors like BAX while increasing anti-apoptotic factors such as BCL2, leading to a reduced BAX/BCL2 ratio, which is crucial in preventing cell death during hypoxic conditions .

- Regulating Autophagy : The compound modulates autophagy-related processes, evidenced by changes in the expression levels of autophagy-related genes and proteins .

- PPARγ Modulation : As a selective PPARγ modulator, this compound activates this receptor in a tissue-specific manner, which is believed to contribute to its neuroprotective effects. This selective activation avoids the common side effects associated with full PPARγ agonists, such as weight gain and fluid retention .

- Oxidative Stress Reduction : this compound has demonstrated the ability to inhibit reactive oxygen species (ROS) activity, thereby reducing oxidative stress and DNA damage in neuronal cells subjected to hypoxic and ischemic conditions .

In Vitro Studies

- Cell Viability : In cultured neuronal cells exposed to hypoxia/ischemia, treatment with this compound resulted in a significant reduction in lactate dehydrogenase (LDH) release, indicating decreased cell damage. The compound improved cell viability by counteracting the degenerative effects induced by hypoxic conditions .

- Microglial Response : this compound also affects microglial cells, which are critical for the brain's response to injury. It reduces inflammation and modulates mitochondrial function within these cells during hypoxic events .

In Vivo Studies

- Animal Models : Animal studies have shown that this compound improves metabolic parameters in models of insulin resistance and liver disease without adverse effects typical of other PPARγ-targeting drugs. For example, male mice on a high-fat diet exhibited improved insulin sensitivity and glucose tolerance following treatment with this compound .

Case Studies

- Neuroprotective Effects in Stroke Models :

- Potential for Treating Metabolic Disorders :

Data Summary

| Study Type | Findings |

|---|---|

| In Vitro | Reduced LDH release; increased cell viability; modulation of apoptosis and autophagy pathways |

| In Vivo | Improved insulin sensitivity; liver protection; neuroprotection in stroke models |

| Mechanism | PPARγ modulation; oxidative stress reduction; anti-inflammatory effects on microglia |

Propiedades

IUPAC Name |

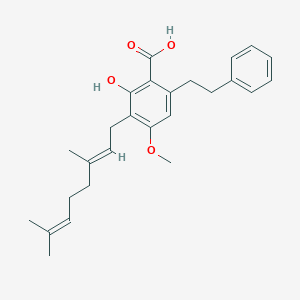

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNIJLWIVUCTHW-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.